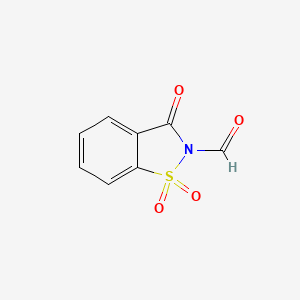
Temsirolimus Isomer C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsirolimus Isomer C is a derivative of temsirolimus, which is an ester of sirolimus (rapamycin). Temsirolimus is primarily used as an antineoplastic agent in the treatment of renal cell carcinoma. It selectively inhibits the kinase mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, proliferation, and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of temsirolimus and its isomers involves the esterification of sirolimus. The process typically includes dissolving the ingredients while stirring under nitrogen . High-purity temsirolimus can be prepared using specific methods to achieve an HPLC purity of above 99.5% .
Industrial Production Methods
Industrial production of temsirolimus involves medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) to isolate and purify the compound. The process also includes the identification and characterization of impurities such as rapamycin, temsirolimus monoester, and temsirolimus diester .
Análisis De Reacciones Químicas
Types of Reactions
Temsirolimus Isomer C undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of temsirolimus, which can be further analyzed and characterized using techniques like NMR and mass spectrometry .
Aplicaciones Científicas De Investigación
Temsirolimus Isomer C has a wide range of scientific research applications, including:
Mecanismo De Acción
Temsirolimus Isomer C exerts its effects by inhibiting the activity of mTOR. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits mTOR, which controls cell division. This inhibition results in a G1 growth arrest in treated tumor cells. Additionally, temsirolimus reduces the levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
Comparación Con Compuestos Similares
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which temsirolimus is derived.
Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A non-prodrug mTOR inhibitor with similar applications in cancer treatment.
Uniqueness
Temsirolimus Isomer C is unique due to its specific esterification, which enhances its solubility and bioavailability compared to its parent compound, sirolimus. This makes it particularly effective in clinical applications for treating renal cell carcinoma and potentially other cancers .
Propiedades
Número CAS |
1027067-40-8 |
|---|---|
Fórmula molecular |
C56H87NO16 |
Peso molecular |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
Clave InChI |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


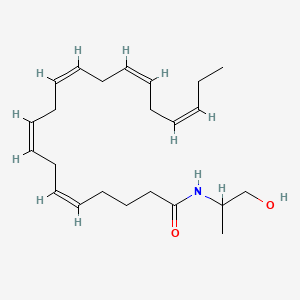
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
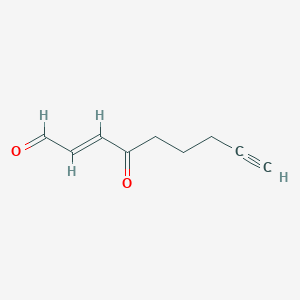
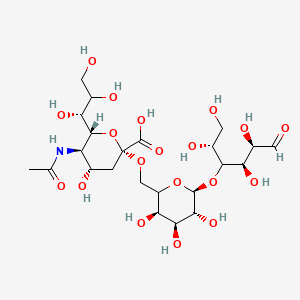
![2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide](/img/structure/B579857.png)
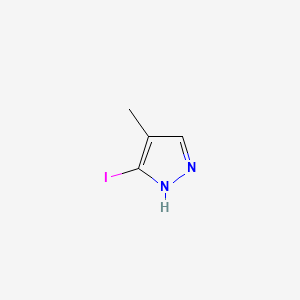
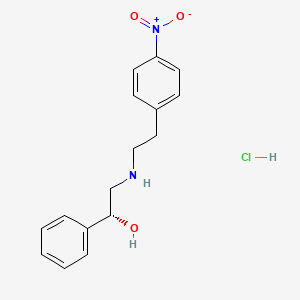
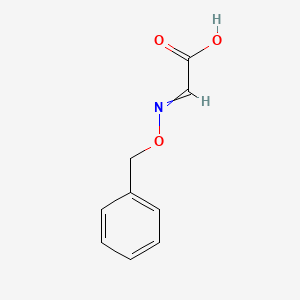
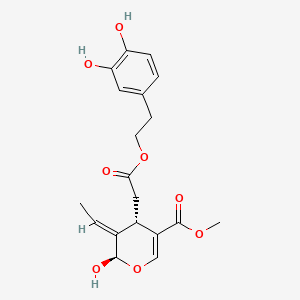
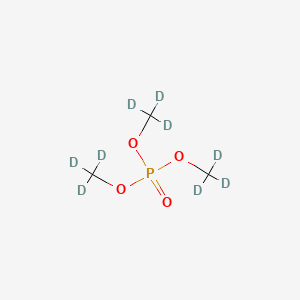
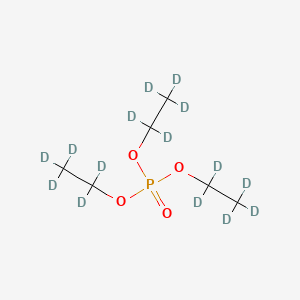
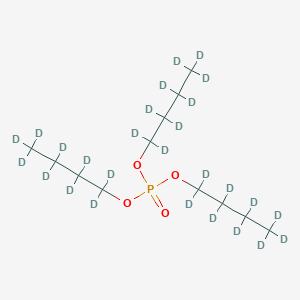
![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)
